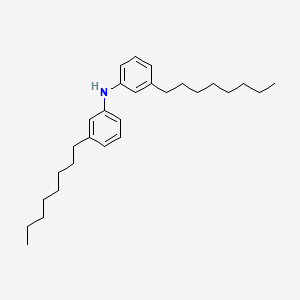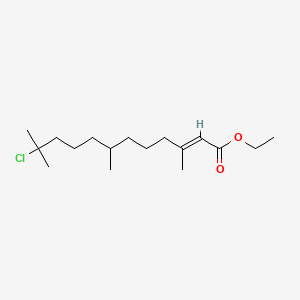
Ethyl 11-chloro-3,7,11-trimethyl-2-dodecenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 11-chloro-3,7,11-trimethyl-2-dodecenoate is an organic compound with the molecular formula C17H31ClO2. It consists of 31 hydrogen atoms, 17 carbon atoms, 2 oxygen atoms, and 1 chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 11-chloro-3,7,11-trimethyl-2-dodecenoate typically involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of 11-chloro-3,7,11-trimethyl-2-dodecenal with ethyl alcohol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 11-chloro-3,7,11-trimethyl-2-dodecenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH3) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 11-chloro-3,7,11-trimethyl-2-dodecenoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic properties and applications in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 11-chloro-3,7,11-trimethyl-2-dodecenoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Ethyl 11-chloro-3,7,11-trimethyl-2-dodecenoate: Similar in structure but may differ in specific functional groups or chain length.
Ethyl 11-chloro-3,7,11-trimethyl-2-dodecanoate: A saturated analog with different reactivity.
Ethyl 11-chloro-3,7,11-trimethyl-2-dodecynate: An alkyne analog with distinct chemical properties.
Properties
CAS No. |
25001-79-0 |
|---|---|
Molecular Formula |
C17H31ClO2 |
Molecular Weight |
302.9 g/mol |
IUPAC Name |
ethyl (E)-11-chloro-3,7,11-trimethyldodec-2-enoate |
InChI |
InChI=1S/C17H31ClO2/c1-6-20-16(19)13-15(3)10-7-9-14(2)11-8-12-17(4,5)18/h13-14H,6-12H2,1-5H3/b15-13+ |
InChI Key |
FEJOHSNCEMCYCZ-FYWRMAATSA-N |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/CCCC(C)CCCC(C)(C)Cl |
Canonical SMILES |
CCOC(=O)C=C(C)CCCC(C)CCCC(C)(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



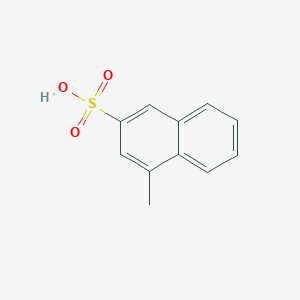
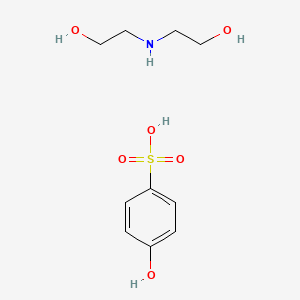
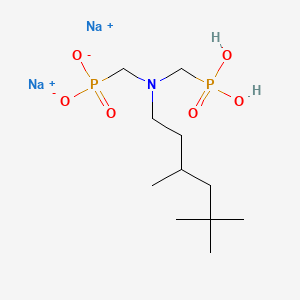
![N-[(1-benzylpyrrolidin-2-yl)methyl]-4-methoxy-2-methylpyrimidine-5-carboxamide;(Z)-but-2-enedioic acid](/img/structure/B12692909.png)
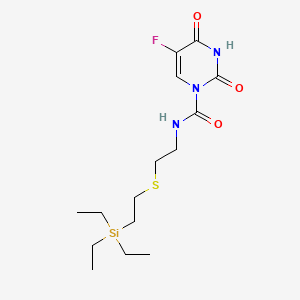
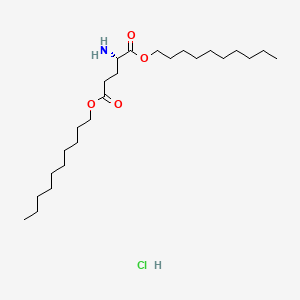
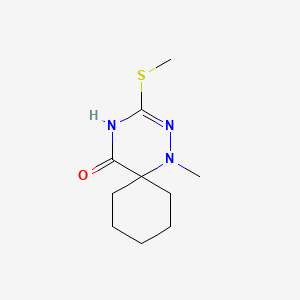
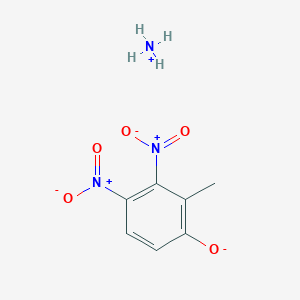
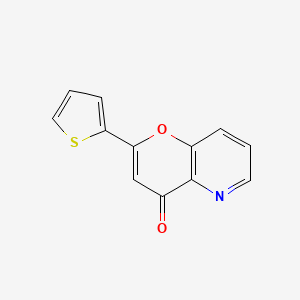
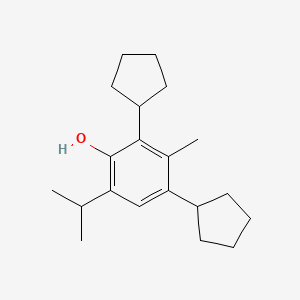
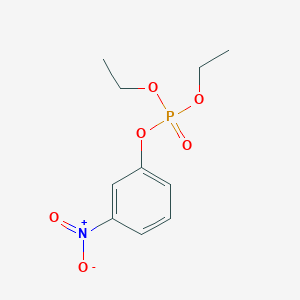
![2-Isocyanato-4-[(4-isocyanatocyclohexyl)methyl]-1-methylcyclohexane](/img/structure/B12692946.png)
